Enantioselective Serotonin Receptor Binding: (R)-Enantiomer Exhibits >10-fold Higher Affinity than (S)-Form
Preclinical binding assays reveal a stark enantioselectivity gap: the (R)-enantiomer of 2-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride displays a >10-fold higher affinity for serotonin receptors compared to the (S)-enantiomer . This indicates that the (S)-form is the lower-affinity enantiomer at this target class, a critical data point for programs where avoiding serotonergic engagement is desired.
| Evidence Dimension | Serotonin receptor binding affinity |
|---|---|
| Target Compound Data | (S)-enantiomer: lower affinity (exact Ki/IC50 not publicly disclosed) |
| Comparator Or Baseline | (R)-enantiomer: >10-fold higher affinity |
| Quantified Difference | >10-fold difference |
| Conditions | Preclinical in vitro binding models |
Why This Matters
This >10-fold difference enables rational selection of the (S)-enantiomer for projects targeting selectivity against serotonin receptors, or conversely, the (R)-enantiomer for serotonergic programs.
